molecular formula C7H12INO B2934887 5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one CAS No. 2138562-21-5

5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one

Cat. No.: B2934887
CAS No.: 2138562-21-5
M. Wt: 253.083
InChI Key: ULZSEJOSSQVXKS-UHFFFAOYSA-N
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Description

The compound “5-(Iodomethyl)-4,4-dimethylpyrrolidin-2-one” is a pyrrolidinone derivative. Pyrrolidinones are a class of organic compounds that contain a pyrrolidinone functional group, which consists of a five-membered lactam (a cyclic amide). They are important in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, which is a five-membered ring containing four carbon atoms and one nitrogen atom. The iodomethyl group would be attached to the 5-position of the ring, and the 4-position would be substituted with two methyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing carbonyl group in the pyrrolidinone ring and the electron-donating methyl groups. The iodine atom in the iodomethyl group would likely make that carbon susceptible to nucleophilic attack .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carbonyl group and the nonpolar methyl groups would likely give it both polar and nonpolar character. The iodine atom might also contribute to its density and boiling point .

Scientific Research Applications

1. Synthesis and Structural Characterization

  • Studies on the iodination of pyrimidines, such as 4-amino-2,6-dimethyl-pyrimidine, with I2/H2SO4/H2O/H2O2, resulted in the formation of 2-iodomethyl derivatives, highlighting the potential for regiospecific functionalization in pyrimidine derivatives (Niclas et al., 1987).

2. Chemical Reactions and Synthesis Routes

  • The synthesis of Trans-2,5-dimethylpyrrolidine demonstrates the potential for creating dimethylpyrrolidine derivatives using specific synthetic routes, which could include iodomethyl substitutions (Zwaagstra et al., 1993).
  • The reaction of α-angelica lactone with methylamine leading to dimethylpyrrolidin-2-ones suggests potential synthetic pathways involving iodomethyl groups (Wedler et al., 1990).

3. Advanced Organic Chemistry Applications

  • The synthesis and photochemistry of dimethylpyrrolidin-2-ones, like 5,5-dimethyl-1H-pyrrol-2(5H)-one, offer insights into the potential photochemical properties of dimethylpyrrolidin-2-ones with iodomethyl groups (Ihlefeld & Margaretha, 1992).

4. Application in Catalyst and Ligand Design

  • The triethylborane-mediated atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides, resulting in 4-(iodomethyl)pyrrolidin-2-ones, indicates the utility of iodomethyl groups in catalyst design and synthesis (Ikeda et al., 1998).

5. Novel Chemical Structures and Material Science

  • The formation of novel structures, such as the crystalline modification of 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, demonstrates the role of iodomethyl groups in the development of new materials and molecular structures (Zhukhlistova & Tishchenko, 2001).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound. If it has biological activity, it could potentially involve interactions with biological macromolecules (like proteins or DNA), but this is purely speculative .

Future Directions

The study of pyrrolidinone derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could potentially explore the synthesis, reactivity, and biological activity of this compound .

Properties

IUPAC Name

5-(iodomethyl)-4,4-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c1-7(2)3-6(10)9-5(7)4-8/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZSEJOSSQVXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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